L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of Fmoc-L-glutamic acid γ-methyl ester is defined by its C₂₁H₂₁NO₆ composition and 383.4 g/mol molecular weight. The L-configuration at the α-carbon (S stereochemistry) is preserved through synthesis, as confirmed by optical rotation measurements. The Fmoc group shields the α-amino group via a carbamate linkage, while the γ-carboxylic acid is esterified with a methyl group to enhance solubility in organic solvents like dimethylformamide (DMF).
Key Structural Features:
- Backbone : A pentanoic acid framework with an α-amino group and γ-carboxylic acid side chain.
- Protective Groups :
- Stereochemistry : The α-carbon retains the L-configuration (S), critical for biological activity in peptides.
Table 1: Molecular Descriptors of Fmoc-L-Glutamic Acid γ-Methyl Ester
The esterification of the γ-carboxyl group reduces polarity, facilitating compatibility with SPPS protocols. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of racemization, with distinct chemical shifts for the Fmoc aromatic protons (δ 7.3–7.8 ppm) and methyl ester (δ 3.6 ppm).
Properties
Molecular Formula |
C21H20NO6- |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/p-1/t18-/m0/s1 |
InChI Key |
GVVDKFNHFXLOQY-SFHVURJKSA-M |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sequential Esterification and Fmoc Protection
Methyl Esterification of L-Glutamic Acid
The synthesis begins with the selective esterification of L-glutamic acid at the γ-carboxyl group. A widely adopted method involves sulfuric acid-catalyzed esterification in methanol. In a representative protocol, L-glutamic acid (25 g, 0.13 mol) is dissolved in methanol (250 mL) with concentrated H₂SO₄ (7 mL, 0.13 mol) as both a catalyst and dehydrating agent. The reaction proceeds at 30°C for 1 hour, achieving >98% conversion to L-glutamic acid-5-methyl ester. Excess H₂SO₄ is neutralized using Ba(OH)₂, followed by methanol recovery via distillation. The crude product is recrystallized at 10°C to yield 17.8 g (60% yield) of pure L-glutamic acid-5-methyl ester.
Key Optimization Parameters:
Fmoc Group Introduction
The amino group of L-glutamic acid-5-methyl ester is subsequently protected using fluorenylmethyloxycarbonyl (Fmoc) reagents. Two primary strategies are employed:
Fmoc-OSu Coupling
Fmoc-OSu (74 g) reacts with L-glutamic acid-5-methyl ester in dioxane/water under alkaline conditions (pH 8–9). The reaction proceeds for 8 hours at room temperature, yielding Fmoc-Glu(OMe)-OH with 85–90% purity. Post-reaction workup includes HCl acidification, ethyl acetate extraction, and recrystallization to achieve >98% purity.
Fmoc-Cl Activation
Alternative protocols use Fmoc-Cl in dichloromethane with N-methylmorpholine as a base. This method achieves faster coupling (2–4 hours) but requires strict anhydrous conditions to prevent hydrolysis of the methyl ester.
Comparative Efficiency:
| Parameter | Fmoc-OSu Method | Fmoc-Cl Method |
|---|---|---|
| Reaction Time | 8 hours | 2–4 hours |
| Yield | 88% | 75–80% |
| Purity Post-Workup | 98% | 95% |
Copper-Mediated Selective Deprotection
Intermediate Formation with Copper Salts
A patent-pending method bypasses traditional esterification by leveraging copper ions for selective deprotection. L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂, 60 g) reacts with CuSO₄·5H₂O (57.9 g) in water at 50°C for 12 hours, forming a copper complex, Cu[Glu(OtBu)]ₓ (x = 1–2). This step selectively removes the 1-tert-butyl ester, leaving the 5-tert-butyl group intact.
Decoppering and Methyl Esterification
The copper complex is treated with Na₂EDTA·2H₂O (86 g) in dioxane to liberate Glu(OtBu). Subsequent transesterification with methanol and H₂SO₄ converts the 5-tert-butyl ester to the methyl ester, followed by Fmoc protection as described in Section 1.2.
Advantages:
Solid-Phase Peptide Synthesis (SPPS) Integration
On-Resin Esterification
In SPPS applications, Fmoc-Glu(OMe)-OH is often incorporated directly into growing peptide chains. The methyl ester group remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF). Post-synthesis, the ester is hydrolyzed using LiOH/THF/water (1:2:1 v/v) to regenerate the free γ-carboxyl group.
Industrial-Scale Production
Analytical Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) reveals:
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Peptide Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Fmoc Removal: L-Glutamic acid derivatives with exposed amino groups.
Peptide Coupling: Peptides with L-glutamic acid residues.
Hydrolysis: L-Glutamic acid
Scientific Research Applications
The structure of Fmoc-L-glutamic acid methyl ester includes a fluorenylmethoxycarbonyl group that serves as a protecting group for the amino functionality during peptide synthesis.
Peptide Synthesis
Fmoc-L-glutamic acid methyl ester is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group, facilitating the sequential addition of amino acids to form peptides.
Case Study: Peptide Synthesis Efficiency
A study demonstrated that using Fmoc-L-glutamic acid methyl ester in SPPS resulted in high yields and purity of synthesized peptides compared to traditional methods. The efficiency of the synthesis process was attributed to the stability of the Fmoc protecting group under various coupling conditions .
Drug Delivery Systems
The compound has been investigated for its role in developing prodrugs aimed at targeted delivery of therapeutic agents. Its ability to enhance solubility and stability in biological systems makes it a candidate for improving drug bioavailability.
Case Study: Tumor-Targeted Prodrugs
Research involving tumor-targeted delivery systems highlighted that prodrugs synthesized using Fmoc derivatives exhibited improved stability in plasma and enhanced uptake in tumor cells. The study found that these prodrugs could deliver active compounds more effectively than their non-modified counterparts, leading to higher cytotoxicity against cancer cells .
Bioconjugation Techniques
Fmoc-L-glutamic acid methyl ester is also employed in bioconjugation strategies, where it serves as a linker between various biomolecules. This application is crucial for designing therapeutic agents that require specific targeting mechanisms.
Case Study: Bioconjugate Formation
In a study focusing on bioconjugates, researchers successfully used Fmoc-L-glutamic acid methyl ester to attach therapeutic peptides to antibodies, enhancing the specificity and efficacy of treatment against specific cancer types. The conjugation maintained the biological activity of both components while improving pharmacokinetic properties .
Mechanism of Action
The primary mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group is free to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides with high purity and yield .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of structurally related Fmoc-protected glutamic acid esters, focusing on ester groups, physicochemical properties, and applications.
Structural and Functional Comparison
Research Findings and Trends
- Synthetic Efficiency : Allyl and tert-butyl esters dominate modern peptide synthesis due to their orthogonal deprotection strategies, while methyl esters are less favored in complex sequences .
- Emerging Applications : Pfp esters are increasingly used in fragment condensation for large peptides, leveraging their high reactivity and compatibility with Fmoc chemistry .
Biological Activity
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester (Fmoc-L-Glu-OMe) is a derivative of the amino acid L-glutamic acid, which plays a significant role in various biological processes, particularly in neurotransmission and cellular metabolism. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protective group, commonly utilized in peptide synthesis to protect the amino group during chemical reactions. The following sections detail its synthesis, biological activity, and potential therapeutic applications.
Molecular Structure and Characteristics
- Molecular Formula : C₂₀H₁₉NO₆
- Molar Mass : Approximately 383.39 g/mol
- Appearance : White to almost white powder or crystalline solid
- Solubility : Soluble in organic solvents like methanol
The synthesis of Fmoc-L-Glu-OMe typically involves multiple steps to ensure the selective modification of functional groups while maintaining the integrity of the core structure. The Fmoc group allows for selective deprotection under mild conditions, facilitating its use in peptide synthesis and other complex organic reactions.
Biological Activity
Role in Neurotransmission
L-glutamic acid is recognized as a key excitatory neurotransmitter in the central nervous system. It plays a vital role in synaptic transmission and plasticity, influencing cognitive functions such as learning and memory. Derivatives like Fmoc-L-Glu-OMe are believed to exhibit similar biological activities due to their structural similarities to L-glutamic acid.
Influence on Synaptic Plasticity
Research indicates that glutamic acid derivatives can modulate synaptic plasticity and neuronal signaling pathways. These compounds may interact with glutamate receptors, which are crucial for synaptic transmission. Studies have shown that modifications such as the Fmoc group can affect binding affinities to these receptors, potentially enhancing their pharmacological properties .
Therapeutic Implications
Potential Neuroprotective Effects
Emerging studies suggest that Fmoc-L-Glu-OMe may possess neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to influence glutamate signaling pathways could provide insights into developing new therapeutic agents aimed at mitigating neurodegenerative conditions.
Table 1: Summary of Key Studies on Fmoc-L-Glu-OMe
Q & A
Q. What are the key synthetic steps for preparing this Fmoc-protected glutamic acid derivative?
The synthesis typically involves:
Allyl esterification of D-glutamic acid to protect the carboxyl group.
Fmoc protection of the α-amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride.
Selective reduction of the allyl ester to an aldehyde using diethylaluminum hydride (DEBAL).
Reductive amination with amino acid derivatives (e.g., L-valine-OtBu) and subsequent cyclization .
Chromatographic purification (silica gel, EtOAc/hexane) is critical for isolating intermediates .
Q. How is the compound characterized for purity and structural integrity?
Analytical methods include:
- NMR spectroscopy : Confirms stereochemistry and functional group integrity (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) .
- Mass spectrometry : ESI-HRMS or MALDI-TOF validates molecular weight (e.g., [M-H]⁻ at m/z 600.1787 for a related Fmoc-threonine derivative) .
- HPLC : Monitors reaction progress and purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?
- Coupling reagents : Use HBTU/HOBt or DIC/Oxyma Pure for efficient activation of the carboxyl group .
- Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility.
- Monitoring : Track coupling completion via Kaiser test or FT-IR for free amine detection. Incomplete coupling may require double couplings or elevated temperatures .
Q. What strategies mitigate side reactions during Fmoc deprotection?
- Deprotection conditions : Use 20% piperidine in DMF (v/v) for 10–30 minutes. Prolonged exposure may hydrolyze methyl esters .
- By-product removal : Wash resins thoroughly with DMF and DCM to eliminate dibenzofulvene-piperidine adducts .
- Temperature control : Perform deprotection at 0–4°C for acid-sensitive peptides .
Q. How do steric effects influence the incorporation of this derivative into constrained peptides?
- Steric hindrance : The Fmoc group and methyl ester create steric bulk, requiring optimized spatial arrangements for cyclization.
- Backbone modification : Use lactam bridges or proline mimics to stabilize secondary structures (e.g., β-sheets) .
- Computational modeling : Molecular dynamics simulations predict conformational stability of peptide-Fmoc interactions .
Safety and Handling
Q. What safety precautions are necessary given its toxicity profile?
- Hazard classification : Acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust generation.
- Emergency protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported yields for Fmoc-glutamic acid derivatives?
- Reagent purity : Ensure anhydrous conditions for DEBAL reductions to avoid side reactions .
- Chromatographic variability : Adjust solvent polarity (e.g., 10–40% EtOAc in hexane) for better separation of diastereomers .
- By-product analysis : LC-MS identifies hydrolyzed esters or oxidized aldehydes, requiring revised protection strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
